Molecular Weight and Hydrogen Bonding Capacity Differentiate Target Compound from Smaller Sulfamoylphenyl Carbamate Analogs
The target compound (MW 354.38 g/mol, C15H18N2O6S) possesses a higher molecular weight and greater hydrogen bonding capacity compared to the simpler clinical candidate sulocarbilate (MW 260.27 g/mol, C9H12N2O5S) and phenyl N-(4-sulfamoylphenyl)carbamate (MW 292.31 g/mol, C13H12N2O4S) . The target compound contains 6 oxygen atoms (vs. 5 in sulocarbilate and 4 in the phenyl analog), providing additional hydrogen bond acceptor sites. The secondary alcohol on the hydroxypropyl linker contributes one additional hydrogen bond donor not present in the simpler analogs. These differences place the target compound closer to the upper limit of Lipinski's Rule of Five for CNS drug candidates, suggesting potentially modified membrane permeability and blood-brain barrier penetration characteristics relative to lower-MW analogs [1].
| Evidence Dimension | Molecular weight and hydrogen bond donor/acceptor count |
|---|---|
| Target Compound Data | MW 354.38 g/mol; HBD count: 3 (sulfonamide NH, carbamate NH, secondary OH); HBA count: 6 (6 oxygen atoms) |
| Comparator Or Baseline | Sulocarbilate: MW 260.27 g/mol, HBD: 3, HBA: 5. Phenyl N-(4-sulfamoylphenyl)carbamate: MW 292.31 g/mol, HBD: 2, HBA: 4. |
| Quantified Difference | Target compound MW is 36% higher than sulocarbilate and 21% higher than phenyl analog. HBA count increased by 1 (vs. sulocarbilate) and 2 (vs. phenyl analog). |
| Conditions | Calculated from molecular formula and structure; InChI Key QAZCRZTTWSRBMP-UHFFFAOYSA-N . |
Why This Matters
Molecular weight and hydrogen bonding capacity directly influence passive membrane permeability and CNS penetration, critical parameters when selecting compounds for neuroscience or carbonic anhydrase-targeted research programs.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (Rule of Five framework for CNS drug-likeness). View Source
